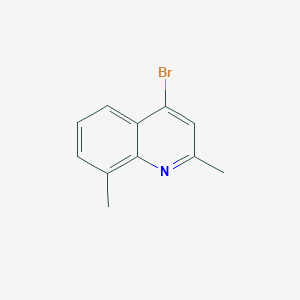

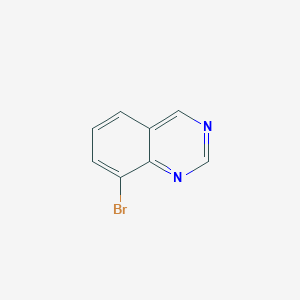

2-(Azetidin-1-yl)-5-bromopyridine

描述

“2-(Azetidin-1-yl)-5-bromopyridine” is a chemical compound that falls under the category of azetidines . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . This compound is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of azetidinone derivatives often involves multistep processes . For instance, a sequence of novel azetidinone analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Chemical Reactions Analysis

Azetidinone derivatives can be synthesized from the relating newly Schiff bases by [2+2] cycloaddition reaction in good yields . The reaction is carried out with the base triethylamine .科学研究应用

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

The compound is used in the synthesis of 3-pyrrole-substituted 2-azetidinones. This process involves the use of catalytic amounts of molecular iodine under microwave irradiation . The procedure is effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring .

Development of β-lactam Antibiotics

2-Azetidinones, which can be derived from “2-(Azetidin-1-yl)-5-bromopyridine”, are the basic structural feature of a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These antibiotics are widely used as therapeutic agents to treat bacterial infections and several other diseases .

3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives The compound is used in the synthesis of new azetidine and oxetane amino acid derivatives through the Aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .

Suzuki–Miyaura Cross-Coupling Reaction

The compound is used in the Suzuki–Miyaura cross-coupling reaction to synthesize and diversify novel heterocyclic amino acid derivatives .

Antimicrobial Activities

Derivatives of 2-azetidinones, which can be synthesized from “2-(Azetidin-1-yl)-5-bromopyridine”, have shown comparable antimicrobial activities . Among these, the one having 2,4-dimethylaminophenyl at the 2nd position has shown good activity in all species .

Green Chemistry Applications

The compound is used in green chemistry applications, particularly in the development of practical methods for the synthesis of 3-pyrrole-substituted 2-azetidinones . This process uses catalytic amounts of molecular iodine under microwave irradiation, making it a green and practical method .

安全和危害

According to the safety data sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . The compound should be stored properly to avoid dust formation and contact with skin and eyes .

作用机制

Target of Action

Azetidine derivatives have been known to exhibit a wide range of pharmacological properties

Mode of Action

The exact mode of action of 2-(Azetidin-1-yl)-5-bromopyridine is currently unknown due to the lack of specific studies on this compound. It is known that azetidine derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions of 2-(Azetidin-1-yl)-5-bromopyridine with its targets and the resulting changes are subjects for future research.

Biochemical Pathways

Azetidine derivatives have been reported to influence various biochemical pathways, but the specific pathways affected by this compound are yet to be determined .

属性

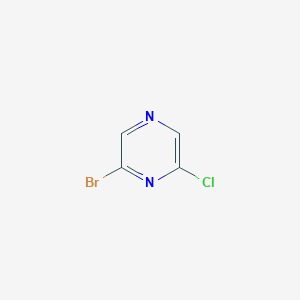

IUPAC Name |

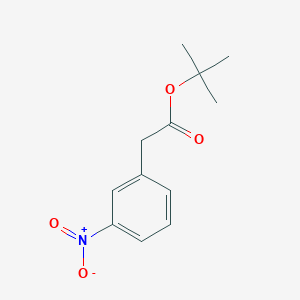

2-(azetidin-1-yl)-5-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSNUAQAYRFPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。